8-Nitro-4-dimethylamino-quinazoline

Catalog No.
S8695756
CAS No.
M.F
C10H10N4O2
M. Wt
218.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Nitro-4-dimethylamino-quinazoline

Product Name

8-Nitro-4-dimethylamino-quinazoline

IUPAC Name

N,N-dimethyl-8-nitroquinazolin-4-amine

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C10H10N4O2/c1-13(2)10-7-4-3-5-8(14(15)16)9(7)11-6-12-10/h3-6H,1-2H3

InChI Key

FQNSIFPEUHCYOS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1C=CC=C2[N+](=O)[O-]

8-Nitro-4-dimethylamino-quinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by a quinazoline backbone with a nitro group at the eighth position and a dimethylamino group at the fourth position. Quinazolines are known for their diverse biological activities and serve as important scaffolds in medicinal chemistry. The presence of the nitro and dimethylamino groups enhances the compound's reactivity and potential pharmacological properties.

The chemical reactivity of 8-nitro-4-dimethylamino-quinazoline can be understood through various substitution reactions typical of quinazolines:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be reduced to amino groups under certain conditions.
  • Electrophilic Substitution: The presence of the nitro group makes the compound susceptible to electrophilic attack, particularly at positions adjacent to the nitro group. This can lead to further functionalization of the quinazoline ring.
  • Alkylation and Acylation: The dimethylamino group can participate in alkylation reactions, forming various derivatives that may exhibit enhanced biological activities .

8-Nitro-4-dimethylamino-quinazoline exhibits significant biological activities, primarily due to its interaction with various biological targets. Compounds in the quinazoline family have been reported to possess:

  • Anticancer Properties: Quinazolines, including this compound, have shown potential as inhibitors of various kinases involved in cancer progression.
  • Antimicrobial Activity: The compound may exhibit antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects: Some derivatives of quinazolines have demonstrated anti-inflammatory activity, which could be relevant for treating inflammatory diseases .

The synthesis of 8-nitro-4-dimethylamino-quinazoline can be achieved through several methods:

  • Nitration of 4-Dimethylaminoquinazoline: The starting material, 4-dimethylaminoquinazoline, can be nitrated using fuming nitric acid in a concentrated sulfuric acid medium to introduce the nitro group at the eighth position.
  • One-Pot Synthesis: Recent advances have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving efficiency and yield .
  • Microwave-Assisted Synthesis: Microwave irradiation has been utilized to enhance reaction rates and yields in the synthesis of quinazoline derivatives, including this compound .

8-Nitro-4-dimethylamino-quinazoline has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure and biological activity make it a candidate for drug development targeting cancer and infectious diseases.
  • Chemical Probes: The compound can serve as a chemical probe in biological research to study kinase activity and other cellular processes.
  • Material Science: Quinazolines are being explored for their properties in organic electronics and photonic devices due to their electronic characteristics .

Interaction studies involving 8-nitro-4-dimethylamino-quinazoline focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins involved in disease pathways.
  • In Vitro Assays: To evaluate its efficacy against specific cell lines or microbial strains.
  • Structure-Activity Relationship Studies: To determine how modifications to the compound affect its biological activity .

Several compounds share structural similarities with 8-nitro-4-dimethylamino-quinazoline. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
4-DimethylaminoquinazolineLacks nitro groupAnticancer, antimicrobial
6-NitroquinazolineNitro group at position sixAnticancer
2-AminoquinazolineAmino group instead of dimethylaminoAnticonvulsant
4-AminoquinazolineAmino group at position fourAntibacterial
7-NitroquinazolineNitro group at position sevenAnticancer

The unique combination of a nitro group at position eight and a dimethylamino group at position four distinguishes 8-nitro-4-dimethylamino-quinazoline from other similar compounds, potentially enhancing its pharmacological profile and specificity toward certain biological targets .

Quinazoline (C₈H₆N₂) is a bicyclic aromatic heterocycle comprising fused benzene and pyrimidine rings. Its planar structure enables extensive π-π stacking interactions, while the nitrogen atoms at positions 1 and 3 facilitate hydrogen bonding and coordination chemistry. Substituents at the 4- and 8-positions significantly alter electron density distribution, impacting reactivity and bioactivity. For example, electron-withdrawing groups (e.g., nitro) at position 8 enhance electrophilic substitution at position 4, whereas electron-donating groups (e.g., dimethylamino) stabilize resonance structures.

Historical Evolution of Nitro- and Amino-Substituted Quinazolines

The first quinazoline synthesis was reported by Bischler and Lang in 1895 via decarboxylation of quinazoline-2-carboxylic acid. Nitro-substituted derivatives emerged in the mid-20th century, with 6-nitroquinazoline (CAS 7556-95-8) serving as a key intermediate for antimalarial agents. The introduction of dimethylamino groups at position 4 gained prominence after Gabriel’s 1903 work on dihydroquinazoline oxidation, culminating in modern amination strategies using N,N-dimethylformamide (DMF).

Role of Position-Specific Functionalization in Quinazoline Bioactivity

Positional isomerism profoundly influences biological activity. For instance:

  • 4-Dimethylamino groups enhance solubility and enable hydrogen bonding with kinase ATP pockets.
  • 8-Nitro groups introduce electron-deficient regions, promoting intercalation with DNA or enzymatic cofactors.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

218.08037557 g/mol

Monoisotopic Mass

218.08037557 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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